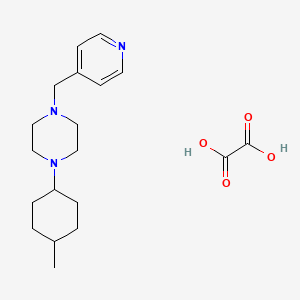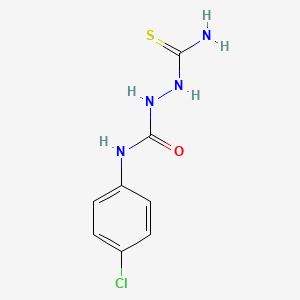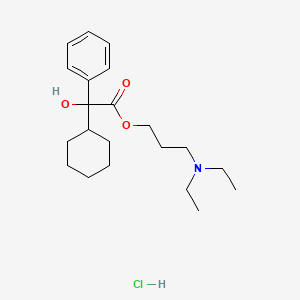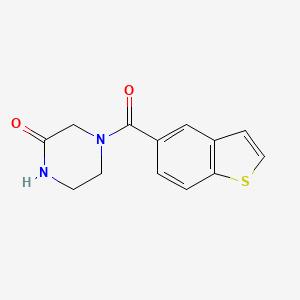
1-(4-methylcyclohexyl)-4-(4-pyridinylmethyl)piperazine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methylcyclohexyl)-4-(4-pyridinylmethyl)piperazine oxalate, also known as MPPO, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPO belongs to the family of piperazine derivatives and is a selective antagonist of the sigma-1 receptor.
Mécanisme D'action
1-(4-methylcyclohexyl)-4-(4-pyridinylmethyl)piperazine oxalate is a selective antagonist of the sigma-1 receptor, which is a transmembrane protein that is expressed in various tissues, including the central nervous system. The sigma-1 receptor is involved in a wide range of physiological processes, including cell survival, neurotransmission, and inflammation. By blocking the sigma-1 receptor, 1-(4-methylcyclohexyl)-4-(4-pyridinylmethyl)piperazine oxalate can modulate these processes and provide therapeutic benefits.
Biochemical and Physiological Effects
1-(4-methylcyclohexyl)-4-(4-pyridinylmethyl)piperazine oxalate has been shown to have several biochemical and physiological effects. It can reduce oxidative stress and inflammation, protect against neuronal damage, and improve cognitive function. 1-(4-methylcyclohexyl)-4-(4-pyridinylmethyl)piperazine oxalate has also been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(4-methylcyclohexyl)-4-(4-pyridinylmethyl)piperazine oxalate is its selectivity for the sigma-1 receptor, which allows for targeted modulation of physiological processes. 1-(4-methylcyclohexyl)-4-(4-pyridinylmethyl)piperazine oxalate is also relatively stable and can be easily synthesized. However, one limitation of 1-(4-methylcyclohexyl)-4-(4-pyridinylmethyl)piperazine oxalate is its poor solubility, which can make it challenging to administer in lab experiments.
Orientations Futures
There are several future directions for research on 1-(4-methylcyclohexyl)-4-(4-pyridinylmethyl)piperazine oxalate. One area of interest is the development of more potent and selective sigma-1 receptor antagonists. Another direction is the investigation of 1-(4-methylcyclohexyl)-4-(4-pyridinylmethyl)piperazine oxalate's potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the use of 1-(4-methylcyclohexyl)-4-(4-pyridinylmethyl)piperazine oxalate as a therapeutic agent for cancer and inflammation is an area that requires further investigation.
Conclusion
In conclusion, 1-(4-methylcyclohexyl)-4-(4-pyridinylmethyl)piperazine oxalate is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a selective antagonist of the sigma-1 receptor and has been shown to have neuroprotective, anti-inflammatory, and antidepressant effects. While there are some limitations to its use in lab experiments, the future directions for research on 1-(4-methylcyclohexyl)-4-(4-pyridinylmethyl)piperazine oxalate are promising and warrant further investigation.
Méthodes De Synthèse
The synthesis of 1-(4-methylcyclohexyl)-4-(4-pyridinylmethyl)piperazine oxalate involves a multi-step process that starts with the reaction of 4-methylcyclohexanone with hydrazine hydrate to form 4-methylcyclohexanone hydrazone. This intermediate product is then reacted with 4-pyridinecarboxaldehyde to form the desired product, 1-(4-methylcyclohexyl)-4-(4-pyridinylmethyl)piperazine oxalate. The final product is obtained as an oxalate salt.
Applications De Recherche Scientifique
1-(4-methylcyclohexyl)-4-(4-pyridinylmethyl)piperazine oxalate has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective, anti-inflammatory, and antidepressant effects. 1-(4-methylcyclohexyl)-4-(4-pyridinylmethyl)piperazine oxalate has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
1-(4-methylcyclohexyl)-4-(pyridin-4-ylmethyl)piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3.C2H2O4/c1-15-2-4-17(5-3-15)20-12-10-19(11-13-20)14-16-6-8-18-9-7-16;3-1(4)2(5)6/h6-9,15,17H,2-5,10-14H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMYPBYLABEDOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCN(CC2)CC3=CC=NC=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylcyclohexyl)-4-(pyridin-4-ylmethyl)piperazine;oxalic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-chloro-4-methoxybenzamide](/img/structure/B4883707.png)
![5-{[(4-chloro-3-fluorophenyl)amino]methylene}-1,3-dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4883714.png)
![2-{[2-(2-fluorophenoxy)ethyl]thio}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4883719.png)
![4-acetyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4883736.png)
![4-amino-2-methyl-5-{[4-methyl-5-(2-{[(3-methyl-1-adamantyl)acetyl]oxy}ethyl)-1,3-thiazol-3-ium-3-yl]methyl}pyrimidin-1-ium dichloride](/img/structure/B4883737.png)




![N-(3-ethynylphenyl)-3-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzamide](/img/structure/B4883778.png)
![2-chloro-N-{3-[(2-methoxybenzoyl)amino]phenyl}benzamide](/img/structure/B4883781.png)

![7-[3-(trifluoromethoxy)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4883797.png)
